molecular formula C21H26N2 B172458 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE CAS No. 173035-11-5

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE

Cat. No.: B172458
CAS No.: 173035-11-5
M. Wt: 306.4 g/mol
InChI Key: LSMWOQFDLBIYPM-UHFFFAOYSA-N
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Description

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, commonly known as this compound, is an N-heterocyclic carbene. It is a white solid that dissolves in organic solvents and is used as a ligand in organometallic chemistry. This compound is structurally related to the more common ligand IMes but has a saturated backbone, making it slightly more flexible .

Preparation Methods

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE is prepared by alkylation of trimethylaniline with dibromoethane, followed by ring closure and dehydrohalogenation . The synthetic route involves the following steps:

    Alkylation: Trimethylaniline is alkylated using dibromoethane.

    Ring Closure: The intermediate product undergoes ring closure.

    Dehydrohalogenation: The final step involves dehydrohalogenation to yield this compound.

Industrial production methods for this compound typically follow similar synthetic routes but may involve optimization for large-scale production, such as the use of microwave irradiation to speed up the reaction .

Chemical Reactions Analysis

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various ligands. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE exerts its effects involves its role as a ligand. This compound coordinates with metal centers, stabilizing them and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and reaction conditions .

Comparison with Similar Compounds

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-4,5-DIHYDROIMIDAZOL-2-YLIDENE is compared with other similar compounds, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). The key differences include:

Other similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its flexibility and reactivity due to its saturated backbone.

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMWOQFDLBIYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459319
Record name SIMes
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173035-11-5
Record name 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173035-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SIMes
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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